1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole 1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13728756
InChI: InChI=1S/C13H10BrN3/c14-11-7-4-8-12-13(11)15-16-17(12)9-10-5-2-1-3-6-10/h1-8H,9H2
SMILES: C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)Br)N=N2
Molecular Formula: C13H10BrN3
Molecular Weight: 288.14 g/mol

1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole

CAS No.:

Cat. No.: VC13728756

Molecular Formula: C13H10BrN3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole -

Specification

Molecular Formula C13H10BrN3
Molecular Weight 288.14 g/mol
IUPAC Name 1-benzyl-4-bromobenzotriazole
Standard InChI InChI=1S/C13H10BrN3/c14-11-7-4-8-12-13(11)15-16-17(12)9-10-5-2-1-3-6-10/h1-8H,9H2
Standard InChI Key RCMHEVMEZBTEFB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)Br)N=N2
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)Br)N=N2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-benzyl-4-bromo-1H-benzo[d] triazole is hypothesized as C₁₃H₁₀BrN₃, with a molecular weight of 288.14 g/mol . The compound features a benzyl group attached to the triazole ring and a bromine atom at the 4-position of the benzofused system. Key physicochemical parameters include:

PropertyValue
Exact Mass287.006 g/mol
PSA (Polar Surface Area)30.71 Ų
LogP (Partition Coefficient)3.24

These values suggest moderate lipophilicity, making the compound suitable for applications requiring solubility in organic solvents .

Synthesis and Functionalization

Bromination Strategies

While direct synthesis methods for the 4-bromo isomer remain undocumented, analogous pathways for 5-bromo derivatives involve bromination of 1-benzyl-1H-benzo[d] triazole using N-bromosuccinimide (NBS) in chloroform at ambient temperatures . For the 4-position, regioselective bromination may require directed ortho-metalation strategies or transition-metal catalysis.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of brominated triazoles. The complex [(THP-Dipp)Pd(cinn)Cl] has demonstrated efficacy in Buchwald–Hartwig amination, achieving yields >95% for triazole derivatives . For example:

1-Benzyl-4-bromo-triazole+Aryl halidePd catalyst5-Arylaminotriazole\text{1-Benzyl-4-bromo-triazole} + \text{Aryl halide} \xrightarrow{\text{Pd catalyst}} \text{5-Arylaminotriazole}

Biological Activity and Applications

Material Science Applications

Brominated triazoles serve as precursors for flame retardants and photoactive materials. The benzyl group enhances thermal stability, with decomposition temperatures exceeding 250°C in thermogravimetric analyses .

Comparative Analysis with Structural Analogs

CompoundKey DifferentiatorReactivity Profile
1-Benzyl-5-bromo-triazoleBromine at 5-positionElectrophilic substitution
1-Benzyl-4-(bromomethyl)-triazoleBromomethyl group at 4-positionNucleophilic alkylation
1-Benzyl-triazole (unsubstituted)No halogenReduced cross-coupling activity

The 4-bromo derivative’s steric profile may favor Suzuki-Miyaura couplings over its 5-bromo counterpart due to decreased ring strain .

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